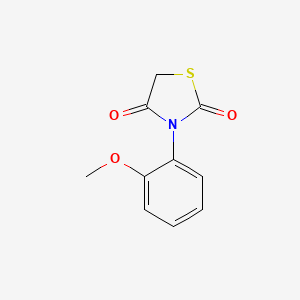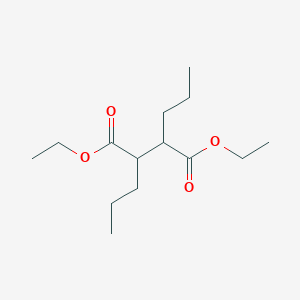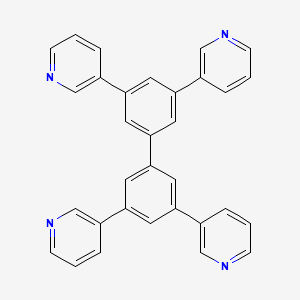
3,3',5,5'-Tetra(pyridin-3-yl)-1,1'-biphenyl
Overview
Description
“3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl”, also known as B3PyPB, is a compound with the empirical formula C38H26N4 . It has a molecular weight of 538.64 . This compound is used as a wide energy gap (~ 4.05 eV) electron transport material containing 3, 5-dipyridylphenyl moieties for high efficiency PHOLED .
Synthesis Analysis
The synthesis of compounds similar to “3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl” has been reported in the literature . For instance, Four Co, Zn/Cd-containing coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand were synthesized by the solvothermal method .Molecular Structure Analysis
The molecular structure of “3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl” is complex, with a total of 42 heavy atoms . The InChI string representation of the molecule isInChI=1S/C38H26N4/c1-6-27 (33-17-35 (29-8-2-12-39-23-29)21-36 (18-33)30-9-3-13-40-24-30)16-28 (7-1)34-19-37 (31-10-4-14-41-25-31)22-38 (20-34)32-11-5-15-42-26-32/h1-26H . Physical And Chemical Properties Analysis
“3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl” is a powder with a melting point of 264-269 °C . It has a topological polar surface area of 51.6 Ų and a molecular weight of 538.6 g/mol . The compound has a complexity of 701 and a XLogP3-AA of 7.4 .Scientific Research Applications
Enhancing Electronic Coupling in Complexes
The compound has been explored for its potential to enhance electronic coupling in cyclometalated bisruthenium complexes. Wang et al. (2013) investigated a complex bridged by the bisdeprotonated form of a related compound, noting its significantly enhanced electronic coupling relative to bridges with 3,3',5,5'-tetra(pyridin-2-yl)-biphenyl (Lei Wang, Wen-Wen Yang, Yu‐Wu Zhong, & J. Yao, 2013).
Tuning of Electronic Properties and Intervalence Charge Transfer
Yang, Shao, and Zhong (2015) synthesized cyclometalated diruthenium complexes bridged by 3,3',5,5'-tetra(pyridin-2-yl)biphenyl, demonstrating how terminal ligands can influence electronic properties and intervalence charge transfer, providing insights into molecular design for electronic applications (Wen-Wen Yang, Jiang-Yang Shao, & Yu‐Wu Zhong, 2015).
Applications in Coordination Polymers and Metal-Organic Frameworks
Research into coordination polymers and metal-organic frameworks (MOFs) based on pyridyl-tetrazolyl ligands, which share structural features with 3,3',5,5'-Tetra(pyridin-3-yl)-1,1'-biphenyl, has shown potential for creating materials with unique luminescent and magnetic properties. For instance, Feng et al. (2017) reported on Cd(II) coordination polymers constructed with pyridyl-tetrazole ligands, highlighting their luminescent properties and potential application in sensing and optical materials (Ying-Feng Feng, Yuan Hu, Zhifu Deng, S. Cai, Yong Gao, & S. Zheng, 2017).
Lv et al. (2014) synthesized metal-organic frameworks using a terphenyl-tetracarboxylic acid ligand, analogous in structure to the pyridyl derivatives, showing how such frameworks can be engineered for specific magnetic properties (Xiaofeng Lv, Lu Liu, Chao Huang, Li'an Guo, Jie Wu, H. Hou, & Yaoting Fan, 2014).
properties
IUPAC Name |
3-[3-(3,5-dipyridin-3-ylphenyl)-5-pyridin-3-ylphenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4/c1-5-23(19-33-9-1)27-13-28(24-6-2-10-34-20-24)16-31(15-27)32-17-29(25-7-3-11-35-21-25)14-30(18-32)26-8-4-12-36-22-26/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXAWDJNPAGFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CN=CC=C4)C5=CN=CC=C5)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




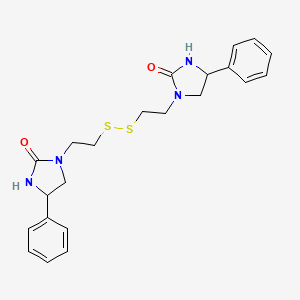
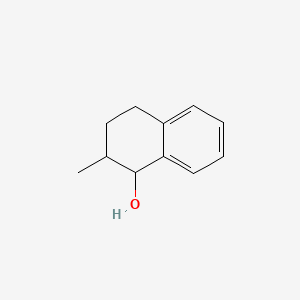
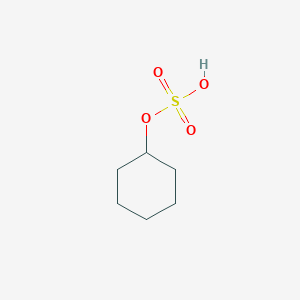

![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)
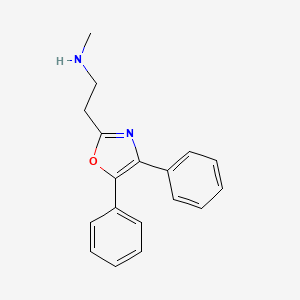
![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)

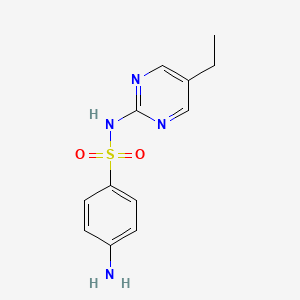
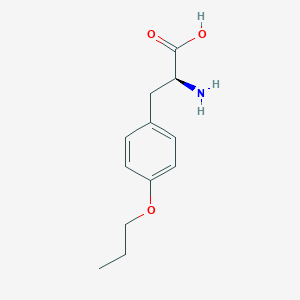
![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)
